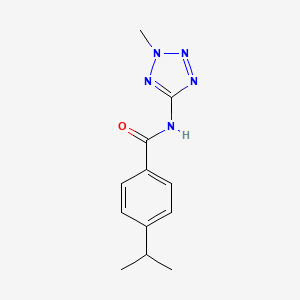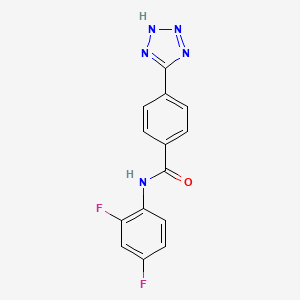![molecular formula C18H14FNO B12524805 2-(4'-Fluoro-6-methoxy-[1,1'-biphenyl]-2-yl)pyridine](/img/structure/B12524805.png)
2-(4'-Fluoro-6-methoxy-[1,1'-biphenyl]-2-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4’-Fluoro-6-methoxy-[1,1’-biphenyl]-2-yl)pyridine is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a pyridine ring attached to a biphenyl structure, which is further substituted with a fluoro and a methoxy group. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4’-Fluoro-6-methoxy-[1,1’-biphenyl]-2-yl)pyridine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base .
Industrial Production Methods
In an industrial setting, the production of 2-(4’-Fluoro-6-methoxy-[1,1’-biphenyl]-2-yl)pyridine may involve large-scale Suzuki–Miyaura coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of efficient catalysts and reaction conditions that are tolerant to various functional groups is crucial for the industrial production of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4’-Fluoro-6-methoxy-[1,1’-biphenyl]-2-yl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in the reactions of 2-(4’-Fluoro-6-methoxy-[1,1’-biphenyl]-2-yl)pyridine include palladium catalysts, bases such as potassium carbonate, and various organoboron compounds. The reaction conditions typically involve the use of solvents like tetrahydrofuran or dimethylformamide, and the reactions are often carried out under inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from the reactions of 2-(4’-Fluoro-6-methoxy-[1,1’-biphenyl]-2-yl)pyridine depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(4’-Fluoro-6-methoxy-[1,1’-biphenyl]-2-yl)pyridine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore the potential therapeutic applications of the compound, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of 2-(4’-Fluoro-6-methoxy-[1,1’-biphenyl]-2-yl)pyridine involves its interactions with specific molecular targets and pathways. The compound can bind to various receptors or enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of the research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-(4’-Fluoro-6-methoxy-[1,1’-biphenyl]-2-yl)pyridine include other biphenyl derivatives with different substituents, such as:
- 2-(4’-Chloro-6-methoxy-[1,1’-biphenyl]-2-yl)pyridine
- 2-(4’-Bromo-6-methoxy-[1,1’-biphenyl]-2-yl)pyridine
- 2-(4’-Fluoro-6-hydroxy-[1,1’-biphenyl]-2-yl)pyridine
Uniqueness
The uniqueness of 2-(4’-Fluoro-6-methoxy-[1,1’-biphenyl]-2-yl)pyridine lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the fluoro and methoxy groups, along with the pyridine ring, makes this compound particularly interesting for various research applications .
Eigenschaften
Molekularformel |
C18H14FNO |
|---|---|
Molekulargewicht |
279.3 g/mol |
IUPAC-Name |
2-[2-(4-fluorophenyl)-3-methoxyphenyl]pyridine |
InChI |
InChI=1S/C18H14FNO/c1-21-17-7-4-5-15(16-6-2-3-12-20-16)18(17)13-8-10-14(19)11-9-13/h2-12H,1H3 |
InChI-Schlüssel |
HHJPVWXAVXMARJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1C2=CC=C(C=C2)F)C3=CC=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Oxaspiro[2.4]hept-5-en-4-one, 7-hydroxy-, (3S,7R)-](/img/structure/B12524733.png)


![2,3-Bis[(thiiran-2-yl)disulfanyl]-1,4-dithiane](/img/structure/B12524760.png)

![2-(Benzo[d][1,3]dioxol-5-yloxy)pyridine](/img/structure/B12524769.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-chloro-2-iodo-3-(3-pyridinyl)-](/img/structure/B12524773.png)



![Ethyl tetrahydro-3,5-methanopyrrolo[3,4-d][1,2]oxazole-3(2H)-carboxylate](/img/structure/B12524795.png)
![1-Oxa-8-azaspiro[4.5]decane-2-acetic acid, 8-(phenylmethyl)-, methyl ester](/img/structure/B12524819.png)
![Methyl [(1R)-1-(4-fluorophenyl)-3-oxobutyl]carbamate](/img/structure/B12524824.png)

